

# DI-87: A Technical Guide to a Potent Deoxycytidine Kinase (dCK) Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DI-87**

Cat. No.: **B8820172**

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## Abstract

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step in DNA synthesis and repair. Its role is particularly significant in cancer cells and in the activation of several nucleoside analog prodrugs used in chemotherapy. **DI-87**, specifically its (R)-enantiomer also known as TRE-515, has emerged as a highly potent, selective, and orally bioavailable inhibitor of dCK. This technical guide provides an in-depth overview of the structure, function, and preclinical pharmacology of **DI-87**, intended to support ongoing research and drug development efforts.

## Introduction

The nucleoside salvage pathway provides an alternative route to the de novo synthesis pathway for the production of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. In many cancer cells, there is an increased reliance on the salvage pathway to sustain rapid proliferation. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in this pathway, phosphorylating deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG). Inhibition of dCK, therefore, presents a promising therapeutic strategy to selectively target cancer cells. **DI-87** is a novel small molecule inhibitor designed for this purpose, demonstrating significant potential in preclinical studies.

## Structure and Chemical Properties

**DI-87** is a complex heterocyclic molecule with the chemical name (R)-2-((1-(2-(4-methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethyl)thio)pyrimidine-4,6-diamine. The (R)-enantiomer is the biologically active form.

Property	Value
Chemical Formula	C <sub>23</sub> H <sub>30</sub> N <sub>6</sub> O <sub>3</sub> S <sub>2</sub>
Molecular Weight	502.65 g/mol
CAS Number	2107280-55-5
Appearance	White to off-white solid
Solubility	Soluble in DMSO

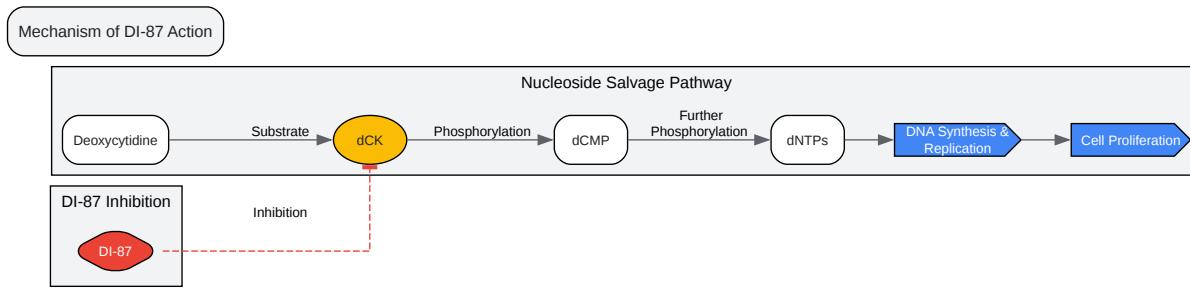
## Mechanism of Action and Function

**DI-87** functions as a highly selective and potent inhibitor of deoxycytidine kinase. By binding to the active site of dCK, it prevents the phosphorylation of deoxycytidine and other natural substrates. This inhibition leads to a depletion of the intracellular dNTP pool, which in turn halts DNA replication and induces cell cycle arrest, primarily in the S phase, ultimately leading to apoptosis in rapidly dividing cancer cells.

Beyond its direct anticancer effects, **DI-87** has also been shown to protect host immune cells from cytotoxicity induced by certain bacterial pathogens. For instance, *Staphylococcus aureus* can release deoxyadenosine as a toxin, which is phosphorylated by dCK in phagocytes, leading to their death. By inhibiting dCK, **DI-87** can prevent this process, thereby mitigating the virulence of the bacteria.

## Signaling Pathway

The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the inhibitory effect of **DI-87**.

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Caption: Mechanism of **DI-87** Action.

## Quantitative Data

### In Vitro Activity

The potency of **DI-87** has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its significant activity.

Compound	Assay	Cell Line	IC50 (nM)	EC50 (nM)
(R)-DI-87	$^3\text{H}$ -dC Uptake	CEM	$3.15 \pm 1.2$	-
(S)-DI-87	$^3\text{H}$ -dC Uptake	CEM	$468 \pm 2.1$	-
(R)-DI-87	Gemcitabine Rescue	CEM	-	10.2

## Preclinical Pharmacokinetics

Pharmacokinetic studies in mouse models have demonstrated the oral bioavailability and distribution of **DI-87**.

Parameter	Dose (mg/kg, oral)	Peak Plasma Concentration (µg/mL)	Time to Peak Plasma Concentration (hours)	Peak Tumor Concentration (µg/mL)	Time to Peak Tumor Concentration (hours)	Plasma Half-life (hours)
DI-87	10	~1	1-3	<0.5	3-9	4
DI-87	25	~3	1-3	~1	3-9	4
DI-87	50	~6	1-3	~2	3-9	4

## Experimental Protocols

### **<sup>3</sup>H-Deoxycytidine (<sup>3</sup>H-dC) Uptake Assay for dCK Activity**

This assay measures the inhibition of dCK activity by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine in cells.

#### Materials:

- CEM T-ALL (Acute Lymphoblastic Leukemia) cells
- RPMI-1640 medium supplemented with 10% FBS
- DI-87 (or other inhibitors) at various concentrations
- [<sup>3</sup>H]-Deoxycytidine
- Scintillation fluid
- Scintillation counter

#### Protocol:

- Seed CEM cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well.

- Treat the cells with varying concentrations of **DI-87** and incubate for 1 hour at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 1 µCi of [<sup>3</sup>H]-deoxycytidine to each well.
- Incubate the plate for an additional 1 hour at 37°C.
- Harvest the cells onto a filter mat using a cell harvester.
- Wash the filter mat with PBS to remove unincorporated [<sup>3</sup>H]-dC.
- Dry the filter mat and place it in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Gemcitabine Rescue Assay

This assay assesses the ability of a dCK inhibitor to rescue cells from the cytotoxic effects of gemcitabine, a prodrug that requires dCK for its activation.

### Materials:

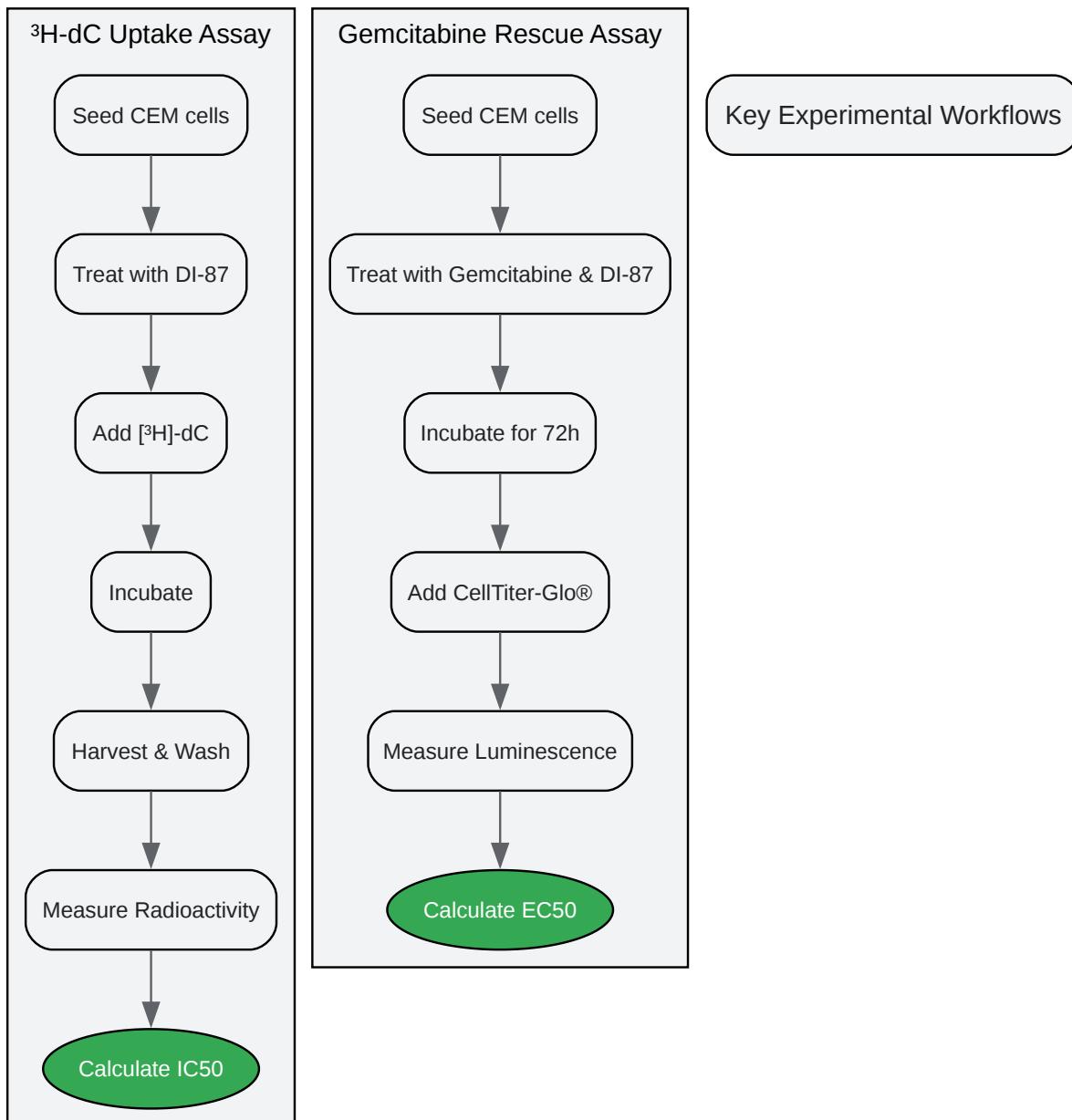
- CEM T-ALL cells
- RPMI-1640 medium supplemented with 10% FBS
- Gemcitabine
- **DI-87** at various concentrations
- CellTiter-Glo® Luminescent Cell Viability Assay reagent

### Protocol:

- Seed CEM cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well.

- Treat the cells with a fixed concentration of gemcitabine (e.g., 10 nM) and varying concentrations of **DI-87**.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the EC50 value, representing the concentration of **DI-87** that restores 50% of cell viability in the presence of gemcitabine.

## Experimental Workflow Diagram

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)